

Investigating Nitrosative Stress with NOC 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the nitric oxide (NO) donor **NOC 18** (also known as DETA NONOate) as a tool to induce and investigate nitrosative stress in a research setting. This document outlines the chemical properties of **NOC 18**, its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to NOC 18 and Nitrosative Stress

Nitrosative stress is a condition that arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1] The primary RNS, nitric oxide (NO), is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[2][3] However, its overproduction or interaction with other reactive species like superoxide (O_2^-) can lead to the formation of highly reactive peroxynitrite ($ONOO^-$), a key mediator of nitrosative damage.[1] This can result in protein nitration, lipid peroxidation, and DNA damage, contributing to the pathology of various diseases.[1][4]

NOC 18, or 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide under physiological conditions.[5][6] Its key advantage is a long half-life, which allows for a sustained and controlled release of NO, making it an invaluable tool for mimicking chronic nitrosative

stress conditions in vitro and in vivo.[7][8] Unlike other NO donors, the decomposition of NOCs is relatively simple and does not produce by-products that interfere with cellular activities.[6][9]

Physicochemical Properties and Handling

NOC 18 is a solid compound with specific solubility and stability characteristics that are critical for experimental design.[7]

Table 1: Chemical and Physical Properties of NOC 18

Property	Value	Reference	
Alternate Names	DETA NONOate, 2,2'- (Hydroxynitrosohydrazino)bis- ethanamine	[5][7]	
CAS Number	146724-94-9	[5][7]	
Molecular Formula	C4H13N5O2	[5][7]	
Molecular Weight	163.18 g/mol	[5][7]	
Form	Solid	[7]	
Solubility	Soluble in water, 10 mM NaOH, and PBS (pH 7.4)	[7]	
Purity	≥90% (HPLC) or ≥95%	[5][7]	

The rate of NO release from **NOC 18** is pH-dependent, with dissociation being almost instantaneous at a pH of 5.0.[8] Its long half-life at physiological pH makes it ideal for long-term studies.

Table 2: Half-life of NOC 18

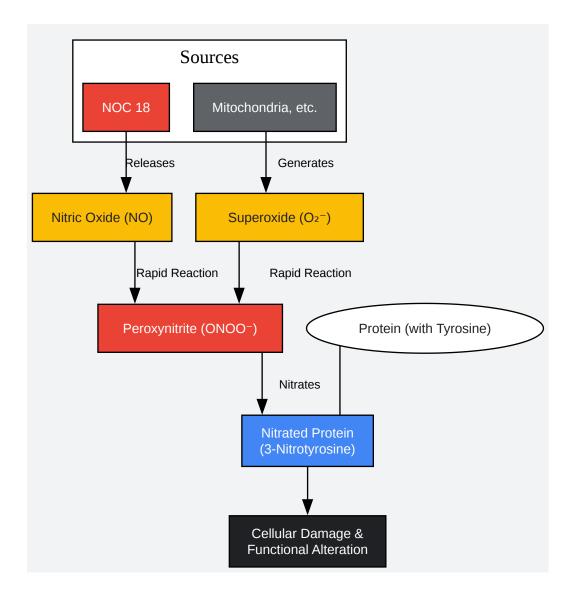
Condition	Half-life (t½)	Reference
0.1 M PBS, pH 7.4, 37°C	20 hours	[8]
0.1 M PBS, pH 7.4, 22°C	3400 minutes (~56.7 hours)	[7]
0.1 M PBS, pH 7.4, Room Temp.	56 hours	[8]

Mechanism of Action and Cellular Signaling

NOC 18 spontaneously decomposes in aqueous solution to release two molecules of nitric oxide.[6] The liberated NO can then initiate several signaling cascades.

The Canonical cGMP-PKG Pathway

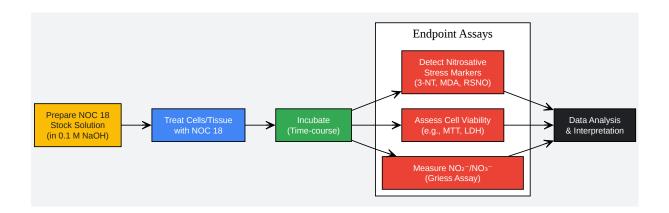
The most well-established signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation.[2][10] This pathway is central to the cardioprotective effects observed with **NOC 18** pretreatment in ischemia models.[10][11]


Click to download full resolution via product page

Caption: The canonical nitric oxide (NO) signaling pathway via cGMP.

Formation of Peroxynitrite and Nitrosative Stress

In the presence of superoxide radicals (O_2^-), NO can be diverted from the sGC pathway. The rapid reaction between NO and O_2^- forms peroxynitrite ($ONOO^-$), a potent oxidizing and nitrating agent.[12] Peroxynitrite can cause irreversible oxidative damage to a wide range of biomolecules. A key hallmark of this nitrosative stress is the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine (3-NT).[1] This modification can alter protein structure and function, leading to cellular dysfunction.[1]


Click to download full resolution via product page

Caption: Formation of peroxynitrite and subsequent protein nitration.

Experimental Design and Protocols

Investigating nitrosative stress using **NOC 18** typically involves treating a biological system with the donor and subsequently measuring various endpoints, including NO production, cell viability, and specific markers of nitrosative damage.

Click to download full resolution via product page

Caption: General experimental workflow for studying **NOC 18** effects.

Protocol 1: Preparation of NOC 18 Stock Solution

Objective: To prepare a stable, concentrated stock solution of **NOC 18** for addition to experimental systems. Stock solutions in alkaline solutions are relatively stable.[6][9]

Materials:

- NOC 18 powder
- 0.1 M Sodium Hydroxide (NaOH), sterile
- Microcentrifuge tubes
- · Ice bath

- On an ice bath, prepare a 10 mM stock solution of NOC 18 by dissolving the required amount of powder in ice-cold, sterile 0.1 M NaOH.
- Gently vortex until fully dissolved. The solution should be prepared fresh.
- Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Use the stock solution immediately. While it can be stored at -20°C, it degrades by about 5% per day.[6][9] For this reason, fresh preparation is strongly recommended.
- Note: When adding the stock solution to buffered media (e.g., cell culture media), the volume should not exceed 1/50th of the total sample volume to avoid significant pH changes.[9]

Protocol 2: Induction of Nitrosative Stress in Cell Culture

Objective: To treat cultured cells with **NOC 18** to induce a state of nitrosative stress for subsequent analysis.

Materials:

- Cultured cells (e.g., vascular smooth muscle cells, macrophages)
- Complete cell culture medium
- NOC 18 stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS)

- Plate cells at a desired density and allow them to adhere and grow overnight.
- The next day, replace the old medium with fresh, pre-warmed complete medium.
- Dilute the NOC 18 stock solution directly into the cell culture medium to achieve the final desired concentration. Common working concentrations range from 1 μM to 1 mM, depending on the cell type and desired effect.[13][14][15]

- A vehicle control should be run in parallel, using an equivalent volume of 0.1 M NaOH added to the medium.
- Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). Time-course experiments are recommended to characterize the cellular response.[14]
- After incubation, collect the conditioned medium (for NO measurement) and/or lyse the cells for analysis of intracellular markers or protein.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

Objective: To quantify the amount of NO released into the cell culture medium by measuring its stable breakdown product, nitrite (NO_2^-) .[16][17]

Materials:

- Conditioned cell culture medium (from Protocol 2)
- Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
- Sodium nitrite (NaNO₂) standard solution
- 96-well microplate
- Microplate reader (540-570 nm absorbance)

- Prepare a nitrite standard curve by serially diluting a NaNO $_2$ stock solution in fresh culture medium (ranging from \sim 1 to 100 μ M).
- Pipette 50 μL of each standard and experimental sample (conditioned medium) into separate wells of a 96-well plate in duplicate or triplicate.
- Add 50 μ L of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

- Add 50 μL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Measure the absorbance at ~540 nm within 30 minutes.
- Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 4: Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of **NOC 18**-induced nitrosative stress. The MTT assay measures the metabolic activity of viable cells.

Materials:

- Cells treated with **NOC 18** in a 96-well plate (from Protocol 2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader (570 nm absorbance)

- After the NOC 18 treatment period, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- · Carefully remove the medium from each well.
- Add 100 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at ~570 nm.

• Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Detection of Protein Tyrosine Nitration (Western Blot)

Objective: To detect 3-nitrotyrosine (3-NT), a stable marker of peroxynitrite-mediated damage.

Materials:

- Cell lysates (from Protocol 2)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membrane
- · Primary antibody: Anti-3-Nitrotyrosine
- · Secondary antibody: HRP-conjugated
- · Chemiluminescent substrate

- Determine the protein concentration of cell lysates.
- Denature equal amounts of protein (e.g., 20-30 μg) from each sample and separate them using SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
- Incubate the membrane with the primary anti-3-NT antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Quantitative Data from NOC 18 Studies

The effects of **NOC 18** are highly dependent on concentration and cell type. Low concentrations can be protective or stimulate physiological processes, while high concentrations often lead to cytotoxicity and overt stress.[18]

Table 3: Concentration-Dependent Effects of NOC 18 on Cellular Processes

Cell Type	Concentration	Duration	Effect	Reference
Human Neuronal Precursor Cells	1-100 μΜ	24 hours	Increased cell migration	[13]
Human Neuronal Precursor Cells	100 μΜ	24 hours	Significantly inhibited cell proliferation	[13]
Human Neuronal Precursor Cells	1 mM	24 hours	Significantly inhibited cell migration (cytotoxicity)	[13]
Rat Vascular Smooth Muscle Cells	100 μΜ	24 hours	Downregulation of ribosomal protein gene expression	[14]
Airway Smooth Muscle Cells	500 μΜ	23 hours	Promoted deposition of hyaluronan cables	[15]

Table 4: Effects of **NOC 18** on Electrophysiological and Biochemical Parameters

System	Parameter	Concentrati on	Duration	Effect	Reference
Neonatal Rat Cardiomyocyt es	Na+ Channel Current (Ina)	1 mM	5 minutes	No significant change in maximum inward current	[19]
Neonatal Rat Cardiomyocyt es	Na+ Channel Current (Ina)	Not specified	24 hours	Decreased maximum inward current from -160.7 to -122.2 pA/pF	[19]
Rat Aortic Rings	Vasodilation	EC50	In vitro	Lower sensitivity (higher EC50) in old vs. young rats	[20]
Rat Cardiac Mitochondria	Phosphoprot eome	Not specified	Pre-ischemia	Altered phosphorylati on of 20 mitochondrial proteins	[11][21]

Conclusion

NOC 18 is a powerful and versatile tool for the controlled induction of nitrosative stress in experimental models. Its long half-life at physiological pH allows for the study of both acute and chronic effects of sustained nitric oxide release. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the molecular mechanisms of nitrosative stress and its role in health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of action of therapeutic nitric oxide donors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosative Stress and Its Association with Cardiometabolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]
- 7. NOC-18 [sigmaaldrich.com]
- 8. NOC-18 | 146724-94-9 [chemicalbook.com]
- 9. NOC 18 Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide detection methods in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 18. Effects of nitric oxide on cell proliferation: novel insights PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of age on rat aortic responses to acetylcholine and nitric oxide donor (NOC-18) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Nitrosative Stress with NOC 18: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8811787#investigating-nitrosative-stress-with-noc18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com